molecular formula C20H33NO4 B8347877 4-Cyclohexyl-4-(2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester

4-Cyclohexyl-4-(2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8347877
M. Wt: 351.5 g/mol
InChI Key: COZKJOJDOZSTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-4-(2-methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H33NO4 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

tert-butyl 4-cyclohexyl-4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H33NO4/c1-19(2,3)25-18(23)21-14-12-20(13-15-21,11-10-17(22)24-4)16-8-6-5-7-9-16/h10-11,16H,5-9,12-15H2,1-4H3

InChI Key

COZKJOJDOZSTJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=CC(=O)OC)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trimethyl phosphonoacetate (1.41 ml, 8.72 mmole), lithium chloride (477 mg, 11.3 mmole), and 1,8-diazabicyclo[4.3.0]non-7-ene (DBU) (1.55 ml, 11.3 mmole) in anhydrous acetonitrile (25 ml) is added 4-cyclohexyl-4-formyl-piperidine-1-carboxylic acid tert-butyl ester, 7, (2.58 mg, 8.72 mmole) under argon at room temperature. The mixture is stirred for one hour and the solvent then removed under reduced pressure. The crude product is purified over silica (methylene chloride:methanol=15:1, Rf=0.78) to afford 2.64 g (86% yield) of the desired compound.
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
477 mg
Type
reactant
Reaction Step One
Name
1,8-diazabicyclo[4.3.0]non-7-ene
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
86%

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